Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-
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Overview
Description
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and phenyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- include other piperazine derivatives such as:
- 1-(4-Aminophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Uniqueness
What sets Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the sulfonyl and phenyl groups can enhance its reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHEZGUNDGDNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357686 |
Source
|
Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150558-10-4 |
Source
|
Record name | Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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